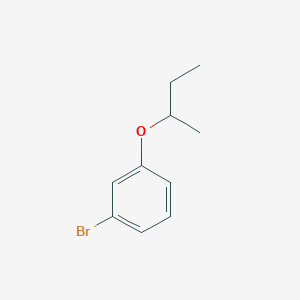

1-Bromo-3-butan-2-yloxybenzene

Description

General Overview of Aromatic Ethers in Contemporary Organic Chemistry

Aromatic ethers are a class of organic compounds characterized by an ether linkage (R-O-R') where at least one of the R groups is an aryl group, which is an aromatic ring. spectroscopyonline.com These compounds are integral to modern organic chemistry due to their presence in a wide array of natural products, pharmaceuticals, and functional materials. Their unique electronic and structural properties, arising from the interaction between the ether oxygen's lone pairs and the aromatic π-system, make them versatile intermediates in synthesis. spectroscopyonline.com Aromatic ethers are generally stable compounds but can participate in various chemical transformations, including electrophilic aromatic substitution and cleavage of the ether bond under specific conditions. youtube.com

Significance of Brominated Aromatic Compounds as Synthetic Intermediates

Brominated aromatic compounds are of considerable importance in organic synthesis. The bromine atom acts as an effective leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity makes bromoarenes valuable precursors for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers. mdpi.com Furthermore, the introduction of a bromine atom onto an aromatic ring can modify the electronic properties of the molecule and influence the regioselectivity of subsequent reactions. libretexts.org

Historical Development and Evolution of Related Chemical Classes

The synthesis of aromatic ethers has a rich history, with two cornerstone reactions being the Williamson ether synthesis and the Ullmann condensation. The Williamson ether synthesis, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide with an alkyl halide and remains a fundamental method for preparing both symmetrical and unsymmetrical ethers. numberanalytics.com The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, provides a method for forming aryl ethers from an aryl halide and an alcohol in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org Initially, this reaction required harsh conditions, but modern advancements have introduced milder and more efficient catalytic systems. acs.org

The development of methods for halogenating aromatic compounds has also been pivotal. Electrophilic aromatic substitution, with its mechanistic underpinnings elucidated by chemists like Armstrong and Wheland, is the classical method for introducing halogens onto an aromatic ring. rsc.orgic.ac.uk The discovery of various catalysts and brominating agents has expanded the scope and selectivity of these reactions over the years. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-butan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTODUNJECOLAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design

Retrosynthetic Analysis of 1-Bromo-3-butan-2-yloxybenzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.inegrassbcollege.ac.inub.edu For this compound, the primary disconnection occurs at the ether linkage (C-O bond), suggesting two main precursor pairs.

The analysis can be visualized as a tree of intermediates, with each branch representing a potential synthetic route. ub.edu The most efficient synthesis is typically the shortest route that provides the highest yield. egrassbcollege.ac.in

Direct Synthetic Routes for Aryl Alkyl Ether Formation

The formation of the aryl alkyl ether bond is a critical step in the synthesis of this compound. Several established and modern methods can be employed for this transformation.

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.comorganicchemistrytutor.com In the context of synthesizing this compound, one viable pathway involves the reaction of a phenoxide with a derivative of butan-2-ol.

Specifically, 3-bromophenoxide would be reacted with a butan-2-yl halide or sulfonate. The alkoxide is typically generated by treating the corresponding alcohol with a strong base like sodium hydride (NaH) or sodium amide (NaNH2). libretexts.orgyoutube.com The choice of the leaving group on the alkyl component is important; halides (Br, I) and sulfonates (tosylates, mesylates) are commonly used. masterorganicchemistry.com

It's crucial to consider the limitations of the SN2 reaction. Secondary alkyl halides, like a 2-halobutane, can lead to a mixture of substitution (ether formation) and elimination (alkene formation) products. masterorganicchemistry.comyoutube.com Therefore, optimizing reaction conditions is key to maximizing the yield of the desired ether. Intramolecular versions of the Williamson ether synthesis can also occur if the alcohol and alkyl halide are present on the same molecule, leading to cyclic ethers. masterorganicchemistry.comorganicchemistrytutor.com

An alternative, though less favorable, approach would be to react a butoxide with bromobenzene (B47551). However, SN2 reactions on sp²-hybridized carbons, such as those in an aryl halide, are generally not feasible under standard Williamson conditions. organicchemistrytutor.com

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-oxygen bonds, offering an alternative to the classical Williamson ether synthesis. beilstein-journals.org These methods can often overcome some of the limitations of traditional approaches.

Palladium-catalyzed reactions, for example, have been developed for the synthesis of phenols from aryl halides. beilstein-journals.org While this specific reaction produces a hydroxyl group, related palladium-catalyzed systems can be adapted for ether formation. Similarly, copper-catalyzed Ullmann-type reactions have a long history in the formation of aryl ethers. beilstein-journals.org These reactions typically involve coupling an aryl halide with an alcohol in the presence of a copper catalyst and a base. Ligands such as N,N'-dimethylethylenediamine (DMEDA) can be employed to facilitate these transformations. beilstein-journals.org

These transition metal-catalyzed methods are part of a broader field of research into the synthesis of complex molecules, including nitrogenous heterocyclic compounds and 1,3-conjugated dienyl boron compounds. sioc-journal.cnmdpi.comnih.gov The principles of these catalytic cycles often involve oxidative addition, reductive elimination, and other fundamental steps.

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.orgptfarm.pl This method can enhance reaction rates and yields in ether synthesis. researchgate.net

In the context of preparing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetra-n-butylammonium bromide, TBAB) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous phase (where it might be generated with a base like sodium hydroxide) to the organic phase containing the alkyl halide. ptfarm.plresearchgate.net This "naked" anion in the organic phase is highly reactive.

Both liquid-liquid PTC (L-L PTC) and solid-liquid PTC (S-L PTC) systems can be utilized. crdeepjournal.orgresearchgate.net S-L PTC can sometimes offer advantages in terms of reaction rates and selectivity. researchgate.net The use of PTC is considered a greener chemistry approach as it can reduce the need for hazardous solvents and reagents. researchgate.net

Regioselective Introduction of the Bromo Substituent on the Aromatic Ring

The position of the bromine atom on the benzene (B151609) ring is crucial to the identity of this compound. Achieving the desired regiochemistry requires careful consideration of the directing effects of the substituents on the ring.

Electrophilic aromatic substitution is the primary method for introducing a bromine atom onto a benzene ring. libretexts.org The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring.

If starting with phenol (B47542) or a butoxybenzene (B75284) derivative, the hydroxyl or alkoxy group is an ortho-, para-directing activator. youtube.com This means that direct bromination would likely yield a mixture of products with bromine at the positions ortho and para to the oxygen-containing substituent. To achieve the desired meta-substitution pattern of this compound, a different strategy is required.

One effective approach is to start with a molecule that already has the desired meta-relationship between functional groups. For instance, starting with 3-bromophenol (B21344) and then performing the etherification reaction as described in the Williamson ether synthesis section would ensure the correct placement of the bromine atom.

Alternatively, if one were to start with a different precursor, a more complex series of reactions involving functional group interconversions might be necessary. For example, one could start with a nitrobenzene (B124822) derivative, perform a bromination (the nitro group is a meta-director), and then convert the nitro group to the desired functionality. youtube.com

The conditions for bromination can be controlled to favor mono-substitution. Using a non-polar solvent like carbon disulfide (CS₂) and low temperatures can help prevent multiple brominations, which can occur in more polar solvents like water. youtube.comyoutube.comkhanacademy.org

Directed Ortho-Metalation and Subsequent Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org The methodology relies on a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. organic-chemistry.orgbaranlab.org

In the context of synthesizing this compound, a potential route involves using the butan-2-yloxy group itself as a DMG. Alkoxy groups, such as the analogous methoxy (B1213986) group, are recognized as moderate DMGs. organic-chemistry.org The synthesis would commence with butan-2-yloxybenzene. This precursor is treated with a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to increase the reactivity of the base. baranlab.orguwindsor.ca The Lewis basic oxygen atom of the butoxy group coordinates the lithium cation, positioning the alkyl base for regioselective proton abstraction from the ortho-carbon. wikipedia.org This generates a lithiated intermediate that can then be quenched with a suitable electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromotetrafluoroethane, to yield the ortho-brominated product.

However, the butan-2-yloxy group directs to the two ortho-positions (C2 and C6) and the para-position (C4) in standard electrophilic aromatic substitution. DoM offers superior regioselectivity for the ortho-position, which would lead to 1-bromo-2-butan-2-yloxybenzene, not the target 1-bromo-3-isomer. To synthesize the 3-bromo isomer via DoM, one would need to start with a precursor where the desired substitution pattern is pre-established, making other routes more direct for this specific target.

Bromination of Precursors and Subsequent Functionalization

A more direct synthetic approach involves the initial bromination of a suitable precursor followed by the introduction of the butan-2-yloxy moiety. A logical starting material for this route is 3-bromophenol. The challenge in this step lies in the selective bromination of phenol to achieve the desired meta-substitution pattern.

Phenol itself is highly activated towards electrophilic aromatic substitution, and its reaction with bromine water typically results in the formation of 2,4,6-tribromophenol (B41969) as a white precipitate. khanacademy.orgsavemyexams.com Achieving selective monobromination requires careful control of the reaction conditions and reagents. semanticscholar.org Oxidative bromination, where a bromide salt like KBr is oxidized in situ, can offer better control. semanticscholar.org For instance, using KBr with an oxidant in a mixed solvent system can promote the formation of monobrominated phenols. semanticscholar.org The regioselectivity (ortho vs. para) is governed by the directing effect of the hydroxyl group; obtaining a high yield of a meta-brominated phenol from phenol is not straightforward. Therefore, starting with commercially available 3-bromophenol is the most practical strategy.

Once 3-bromophenol is obtained, the subsequent functionalization involves forming the ether linkage, a process detailed in section 2.4.1.

Incorporation of the Butan-2-yloxy Moiety

The formation of the ether bond is a critical step in the synthesis. This can be achieved through various alkylation methods, with considerations for the chiral nature of the butan-2-yloxy group.

The most common and well-established method for synthesizing aryl ethers is the Williamson ether synthesis. numberanalytics.comfrancis-press.com This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by a phenoxide anion. In this case, 3-bromophenol is deprotonated with a suitable base to form the corresponding 3-bromophenoxide. This nucleophile then attacks a 2-butanol (B46777) derivative, such as 2-bromobutane (B33332) or a 2-butyl sulfonate ester (e.g., tosylate, mesylate), displacing the leaving group to form this compound.

The choice of base and solvent is crucial for the success of the reaction. numberanalytics.com Strong bases like sodium hydride (NaH) are effective for generating the phenoxide. numberanalytics.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which solvates the cation and enhances the nucleophilicity of the phenoxide anion. numberanalytics.com

The butan-2-yloxy group contains a stereocenter, meaning this compound can exist as two distinct enantiomers: (R)- and (S)-. If racemic 2-butanol derivatives are used in the Williamson synthesis, a racemic mixture of the final product will be obtained. To synthesize a specific enantiomer, a stereoselective approach is required.

One powerful method for achieving this is the Mitsunobu reaction. This reaction allows for the stereoinvertive etherification of a chiral secondary alcohol. researchgate.net The reaction of 3-bromophenol with an enantiomerically pure 2-butanol (e.g., (S)-2-butanol) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) proceeds with complete inversion of configuration at the alcohol's stereocenter. researchgate.net Therefore, using (S)-2-butanol would yield (R)-1-bromo-3-butan-2-yloxybenzene. This method is highly effective for constructing sterically hindered C-O bonds under mild conditions. researchgate.net

Alternatively, an Sₙ2 reaction using an enantiomerically pure 2-butyl derivative with a good leaving group (like a tosylate) will also proceed with inversion of configuration, providing another reliable route to the enantiopure product. nih.gov

The successful stereoselective synthesis of the target ether is contingent upon the availability of enantiomerically pure (R)- or (S)-2-butanol. These chiral building blocks are often prepared via biocatalytic methods. scielo.br

A prominent strategy is the asymmetric reduction of the prochiral ketone, 2-butanone, using alcohol dehydrogenases (ADHs). researchgate.net These enzymes, often utilized within recombinant E. coli cells, can exhibit high stereoselectivity. By selecting an ADH with the appropriate stereochemical preference, either (R)- or (S)-2-butanol can be produced with excellent enantiomeric excess (>98% ee). researchgate.netgoogle.com Continuous processes using membrane reactors have been developed to achieve high space-time yields and suppress racemization, making this an industrially viable route. researchgate.net

Chemical methods for obtaining chiral 2-butanol include the resolution of racemic 2-aminobutanol using chiral acids like tartaric acid, followed by further chemical transformation. google.com Once the enantiopure alcohol is obtained, it can be derivatized into a suitable alkylating agent (e.g., by reaction with p-toluenesulfonyl chloride to form the tosylate) for use in the etherification step.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing the yield and purity of the final product. For the Williamson ether synthesis, several factors can be tuned.

Influence of Base and Solvent: The combination of a strong base and a polar aprotic solvent generally leads to higher yields in shorter reaction times. numberanalytics.com

| Base | Solvent | Reported Yield (%) |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85 |

| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90 |

| Sodium Hydroxide (NaOH) | Water (H₂O) | 40 |

| This table is based on generalized findings for Williamson ether synthesis. numberanalytics.com |

Temperature and Reaction Time: Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination or decomposition, thereby reducing selectivity and yield. numberanalytics.com Modern techniques such as microwave-assisted synthesis have proven highly effective. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating. sacredheart.edu For example, a conventional Williamson ether synthesis requiring a 60-70 minute reflux might be completed in as little as 3 minutes with microwave assistance, with yields improving from ~38% to ~70% in some cases. sacredheart.edu

Optimization of Bromination: For the bromination of phenolic precursors, over-bromination is a common issue due to the high reactivity of the phenol ring. semanticscholar.org To achieve selective monobromination, reaction conditions can be optimized.

| Parameter | Variation | Outcome | Reference |

| Solvent | Dichloromethane (DCM) | Moderate yield | semanticscholar.org |

| Solvent | DCM / H₂O (biphasic) | Increased reaction rate and slightly higher yield | semanticscholar.org |

| Temperature | 25 °C | Slower reaction | semanticscholar.org |

| Temperature | 35 °C | Optimal temperature for completion | semanticscholar.org |

| Temperature | > 35 °C | No significant improvement in yield | semanticscholar.org |

| This table summarizes optimization findings for the oxidative monobromination of a phenol. semanticscholar.org |

By carefully selecting reagents and controlling parameters like temperature, solvent, and reaction time, the synthesis of this compound can be optimized for both efficiency and selectivity.

Catalyst Screening and Ligand Design

While the traditional Williamson ether synthesis may not require a catalyst, catalytic systems are essential for alternative and often more efficient routes, such as the Ullmann condensation or when using less reactive starting materials. numberanalytics.comlscollege.ac.in

Phase-Transfer Catalysis (PTC): In the context of the Williamson synthesis, phase-transfer catalysts are employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. acs.orgijirset.com Catalysts like quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers (e.g., 18-crown-6) transport the alkoxide ion from the aqueous or solid phase into the organic phase where the reaction occurs. wikipedia.orgnumberanalytics.comlscollege.ac.in This approach can increase reaction rates, allow for milder reaction conditions, and eliminate the need for strictly anhydrous solvents. acs.orgijirset.com

Ullmann Condensation: The synthesis of aryl ethers like this compound can also be achieved via the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an alcohol or alkoxide. numberanalytics.comnih.gov Traditional Ullmann conditions required high temperatures and stoichiometric amounts of copper. nih.gov Modern advancements have introduced ligand-accelerated catalysis, enabling the reaction to proceed under milder conditions with only catalytic amounts of copper. nih.govarkat-usa.org

Ligand Design: The effectiveness of copper-catalyzed etherification is highly dependent on the ligand coordinated to the copper center. nih.govnih.govacs.org Ligands serve to stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. nih.govacs.org For the synthesis of aryl alkyl ethers, a variety of ligand classes have been explored, including amino acids (e.g., N,N-dimethylglycine), diamines, and oxalamides. nih.govnih.govtcichemicals.com Recent research has focused on developing highly active ligand systems, such as N¹,N²-diarylbenzene-1,2-diamine ligands, that can catalyze the C–O coupling of aryl bromides with alcohols at room temperature. nih.govnih.govresearchgate.net Screening libraries of structurally diverse ligands is a common strategy to identify the optimal ligand for a specific transformation, aiming for high yields and selectivity at lower temperatures. nih.govresearchgate.netacs.org

Table 2: Catalyst Systems for Aryl Ether Synthesis

| Catalytic System | Reaction Type | Typical Catalyst | Ligand Example | Key Advantages |

|---|---|---|---|---|

| Phase-Transfer Catalysis | Williamson Synthesis | Quaternary Ammonium Salt | Tetrabutylammonium bromide | Milder conditions, no need for anhydrous solvents lscollege.ac.inacs.org |

| Copper Catalysis | Ullmann Condensation | Copper(I) Iodide (CuI) | N,N-Dimethylglycine, Diamines | Use of aryl halides, milder than classic Ullmann nih.govnih.gov |

| Palladium Catalysis | Buchwald-Hartwig Amination | Palladium(0) complexes | Phosphine-based ligands | High efficiency, but expensive metal and ligands nih.gov |

Isolation and Purification Strategies for High Purity Products

Following the synthesis of this compound, a multi-step purification process is necessary to isolate the product in high purity. This involves separating the desired ether from unreacted starting materials (3-bromophenol and 2-butyl halide), the base, the catalyst, and any byproducts formed during the reaction (e.g., butene from elimination or ring-alkylated phenols). researchgate.net

The typical work-up procedure begins after the reaction is deemed complete. The reaction mixture is cooled and often partitioned between an organic solvent (like ethyl acetate (B1210297) or diethyl ether) and water. mdpi.com This liquid-liquid extraction separates the organic-soluble product from water-soluble inorganic salts. The organic layer is then washed sequentially with a dilute aqueous base solution (e.g., sodium hydroxide) to remove any unreacted acidic 3-bromophenol, followed by a wash with brine (a saturated aqueous solution of NaCl) to reduce the amount of water dissolved in the organic phase. researchgate.net

After the extraction and washing steps, the organic solution is dried over an anhydrous inorganic salt, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. researchgate.net The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. mdpi.com

For achieving high purity, the crude product is typically subjected to column chromatography on silica (B1680970) gel. researchgate.netmdpi.comnih.gov A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is used to separate the target compound from any remaining impurities. mdpi.com The polarity of the eluent is optimized to ensure good separation between the desired ether, which is moderately polar, and any non-polar byproducts or more polar impurities. The purity of the final product can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Green Chemistry Principles in Synthesis Development

The application of green chemistry principles to the synthesis of this compound aims to create a more environmentally benign and sustainable process. mit.edupeptide.commygreenlab.org The twelve principles of green chemistry provide a framework for this optimization. acs.orgmsu.edu

Prevention of Waste: The primary goal is to design a synthesis that generates minimal waste. This involves optimizing reaction conditions to achieve high yields and selectivity, thus reducing the formation of byproducts. mit.edumygreenlab.org

Less Hazardous Chemical Syntheses: This principle encourages the use of less toxic reagents. For instance, selecting a less hazardous alkylating agent or base can improve the safety profile of the synthesis. mit.edu

Safer Solvents and Auxiliaries: The choice of solvent has a significant environmental impact. Replacing hazardous solvents like DMF with greener alternatives such as cyclopentyl methyl ether (CPME) or even water (if using phase-transfer catalysis) is a key green improvement. msu.edu

Design for Energy Efficiency: Conducting the reaction at ambient temperature and pressure minimizes energy consumption. acs.orgmsu.edu The development of highly active catalysts that allow for room-temperature reactions is a significant step towards this goal. nih.govnih.gov Microwave-assisted synthesis can also be more energy-efficient than conventional heating. sacredheart.edu

Use of Renewable Feedstocks: If possible, sourcing starting materials like 3-bromophenol or 2-butanol from renewable biomass sources would enhance the green credentials of the synthesis. mit.edumsu.edu

Reduce Derivatives: A synthetic route that avoids the use of protecting groups is preferable as it eliminates steps and reduces waste. acs.orgmsu.edu The direct synthesis via Williamson or Ullmann methods aligns with this principle.

Catalysis: Using catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry. mit.edumygreenlab.org Catalysts are used in small amounts and can be recycled, significantly reducing waste. The use of phase-transfer catalysts or copper catalysts in the synthesis of this compound is a clear application of this principle. lscollege.ac.innih.gov

Design for Degradation: This principle focuses on the end-of-life of the chemical product, designing it to break down into harmless substances after use. mit.edumygreenlab.org

Real-time Analysis for Pollution Prevention: Implementing in-process monitoring can help to ensure the reaction is proceeding efficiently and to minimize the formation of pollutants. mit.edumsu.edu

Inherently Safer Chemistry for Accident Prevention: Choosing less volatile solvents, less reactive reagents, and running reactions at lower temperatures can minimize the risk of accidents. mit.edumsu.edu

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations

Reactions at the Aromatic Ring

The reactivity of the aromatic ring in 1-Bromo-3-butan-2-yloxybenzene is influenced by the two substituents: the bromine atom and the butan-2-yloxy group. The interplay of their electronic and steric effects governs the outcome of various aromatic reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. byjus.com The rate and regioselectivity of these reactions are dictated by the nature of the substituents already present on the ring. masterorganicchemistry.com Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. savemyexams.com

Directing Effects of Substituents:

Alkoxy Groups (-OR): The butan-2-yloxy group in this compound is an alkoxy group. Alkoxy groups are strong activating groups and are ortho-, para-directing. masterorganicchemistry.comminia.edu.eg This is due to the lone pairs of electrons on the oxygen atom which can be donated to the aromatic ring through resonance, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. minia.edu.eglkouniv.ac.in This resonance effect is particularly pronounced at the ortho and para positions. While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is dominant. minia.edu.eg

Halogens (-Br): The bromine atom is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles compared to benzene. masterorganicchemistry.com This is due to its strong electron-withdrawing inductive effect. However, like alkoxy groups, halogens possess lone pairs of electrons that can be donated to the ring via resonance, making them ortho-, para-directing. lkouniv.ac.in

In this compound, the two substituents have conflicting directing effects. The strongly activating ortho-, para-directing butan-2-yloxy group will have a greater influence on the position of electrophilic attack than the deactivating ortho-, para-directing bromine atom. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the butan-2-yloxy group (positions 2, 4, and 6) and ortho and para to the bromine atom (positions 2 and 4). The combined directing effects would strongly favor substitution at positions 2 and 4.

The reaction of anisole (B1667542) (methoxybenzene), a simpler analog, with bromine results in the formation of 4-bromoanisole (B123540) as the major product, demonstrating the strong para-directing nature of the methoxy (B1213986) group. brainly.comchegg.com The bromination of benzene itself typically requires a Lewis acid catalyst, such as FeBr₃, to generate a more potent electrophile. makingmolecules.compressbooks.pub

The reactivity of alkoxybenzenes in bromination is influenced by both electronic and steric factors. For a series of alkoxybenzenes, the reactivity at the para position was found to increase in the order: tert-butoxy (B1229062) < ethoxy < isopropoxy. nsf.govnih.gov This suggests that while electronic effects are significant, steric hindrance from bulkier alkyl groups can also play a role in determining the reaction rate. nih.gov

Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions. uomustansiriyah.edu.iq However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by the presence of strong electron-withdrawing groups, particularly at the ortho and/or para positions relative to the leaving group. uomustansiriyah.edu.iqlibretexts.org The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

In the case of this compound, the butan-2-yloxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions are generally not favored. For SNAr to occur, the presence of strong electron-withdrawing groups is necessary to stabilize the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com

An alternative mechanism for nucleophilic substitution on unactivated aryl halides is the benzyne (B1209423) mechanism, which occurs under very strong basic conditions, such as with sodium amide (NaNH₂) in liquid ammonia (B1221849). uomustansiriyah.edu.iq This reaction proceeds via an elimination-addition pathway involving a highly reactive benzyne intermediate. stackexchange.com For 3-bromoanisole, reaction with NaNH₂ in liquid ammonia would lead to the formation of a benzyne intermediate, which can then be attacked by the nucleophile at either of the two carbons of the former triple bond. stackexchange.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. It is a versatile method for the formation of biaryl compounds. This compound can serve as the aryl halide component in Suzuki-Miyaura couplings.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgfrontiersin.org The reaction is highly regioselective and stereoselective, typically affording the trans isomer. organic-chemistry.org Aryl bromides are common substrates for the Heck reaction. mdpi.com While early examples of the Heck reaction often required phosphine (B1218219) ligands, recent developments have led to efficient ligand-free protocols. rsc.org The intramolecular version of the Heck reaction is often more efficient than the intermolecular counterpart. libretexts.orgmdpi.com

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide or pseudohalide, catalyzed by palladium. rsc.orgorganic-chemistry.org A key advantage of the Stille coupling is its high tolerance for a wide range of functional groups. rsc.org Aryl bromides are effective electrophiles in this reaction. nih.gov The reaction can be performed with various aryl and heteroaryl electrophiles, including those with electron-rich, electron-neutral, and electron-deficient systems. nih.gov The use of tricyclohexylstannane derivatives has been shown to be effective in the Stille coupling of secondary α-alkoxy groups with a variety of aryl electrophiles. nsf.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Palladium Complex + Base | Forms biaryl compounds; tolerant of many functional groups. |

| Heck | Alkene | Palladium Complex + Base | Forms substituted alkenes; often highly stereoselective for the trans isomer. organic-chemistry.org |

| Stille | Organotin Compound | Palladium Complex | Highly tolerant of functional groups; toxicity of tin reagents is a drawback. organic-chemistry.org |

Transformations Involving the Ether Linkage

The ether linkage in aryl alkyl ethers can be cleaved under various conditions, typically involving strong acids or Lewis acids. The specific conditions required depend on the nature of the alkyl and aryl groups.

Aryl alkyl ethers can undergo several types of rearrangement reactions, most notably the Claisen and Fries rearrangements.

Claisen Rearrangement: The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement that is specific to allyl aryl ethers and allyl vinyl ethers. libretexts.orglibretexts.org Upon heating, an allyl aryl ether rearranges to form an o-allylphenol. libretexts.orglibretexts.org The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic six-membered transition state. libretexts.orglibretexts.org If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org While the classic Claisen rearrangement is a thermal process, it can also be catalyzed by acids. rsc.org For this compound to undergo a Claisen rearrangement, the butan-2-yl group would need to be replaced with an allyl group.

Fries Rearrangement: The Fries rearrangement is the transformation of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃). wikipedia.orgbyjus.com The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers. wikipedia.orgbyjus.com The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com Low temperatures generally favor the para product, while higher temperatures favor the ortho product. byjus.com This reaction is important for the synthesis of hydroxyarylketones, which are valuable intermediates in the pharmaceutical industry. wikipedia.org For a Fries-type rearrangement to occur with a substrate like this compound, it would first need to be converted to a phenolic ester.

Table 2: Comparison of Claisen and Fries Rearrangements

| Reaction | Starting Material | Product | Key Conditions | Mechanism |

|---|---|---|---|---|

| Claisen Rearrangement | Allyl aryl ether | o-Allylphenol | Heating (thermal) or acid catalysis libretexts.orglibretexts.orgrsc.org | libretexts.orglibretexts.org-Sigmatropic rearrangement libretexts.orglibretexts.org |

| Fries Rearrangement | Phenolic ester | Hydroxy aryl ketone | Lewis acid catalyst (e.g., AlCl₃) wikipedia.orgbyjus.com | Intramolecular electrophilic aromatic substitution byjus.com |

Reactions of the Butan-2-yloxy Side Chain

The butan-2-yloxy side chain, featuring a secondary alkyl group and an ether linkage, is a key site for chemical modification. Reactions at this position can be influenced by the stereocenter at the second carbon of the butyl group and the electronic nature of the substituted phenyl ring.

The presence of a chiral center in the butan-2-yloxy group introduces the potential for stereospecific and stereoselective reactions. While specific studies on this compound are not extensively documented, the principles of asymmetric synthesis and chiral auxiliary-guided reactions provide a framework for predicting its behavior.

For instance, in reactions involving the cleavage of the ether bond, the stereochemical outcome at the chiral carbon is of significant interest. Depending on the reaction mechanism (SN1 or SN2), the configuration of the resulting butan-2-ol or its derivatives could be retained, inverted, or racemized. In an SN2-type cleavage, nucleophilic attack at the chiral center would lead to inversion of configuration. Conversely, an SN1-type mechanism proceeding through a planar carbocation intermediate would likely result in a racemic mixture of butan-2-ol. pressbooks.pub

Furthermore, the chiral side chain can direct the stereochemical course of reactions at other parts of the molecule, a concept known as asymmetric induction. While less common for reactions on the aromatic ring itself, it could be a factor in complexation with chiral catalysts or reagents.

Table 1: Predicted Stereochemical Outcomes in Ether Cleavage of (R)-1-Bromo-3-butan-2-yloxybenzene

| Reaction Type | Reagent Example | Predicted Major Product(s) | Stereochemical Outcome |

| SN2 Cleavage | HBr (concentrated) | (S)-Butan-2-ol, 1,3-Dibromobenzene | Inversion |

| SN1 Cleavage | (Hypothetical) | Racemic Butan-2-ol, 1,3-Dibromobenzene | Racemization |

Note: This table is based on established principles of nucleophilic substitution reactions and serves as a predictive model in the absence of specific experimental data for this compound.

The alkyl portion of the butan-2-yloxy side chain is generally resistant to oxidation and reduction under mild conditions. However, more forceful conditions can lead to fragmentation or modification.

Oxidative cleavage of the ether linkage can be achieved using strong oxidizing agents, often in the presence of a catalyst. This would likely yield 3-bromophenol (B21344) and butan-2-one. The reaction would proceed via initial oxidation at the carbon atom attached to the oxygen, followed by cleavage of the C-O bond.

Reduction of the side chain is less common. Catalytic hydrogenation, for instance, would typically leave the ether linkage and the alkyl chain intact while potentially affecting the bromo-substituted aromatic ring (hydrodebromination) under certain conditions.

Direct functionalization of the saturated alkyl chain of the butan-2-yloxy group presents a significant challenge due to the high bond dissociation energy of C-H bonds. However, modern synthetic methods, such as photoredox catalysis, have enabled the selective functionalization of C(sp³)–H bonds. liverpool.ac.uk

For this compound, such a reaction could potentially introduce new functional groups at the less sterically hindered positions of the butyl group. The regioselectivity of such a reaction would be influenced by both steric factors within the side chain and the electronic influence of the aromatic ring. For example, radical-based functionalization might favor the tertiary C-H bond at the chiral center, leading to a mixture of diastereomers.

Detailed Mechanistic Pathways and Kinetic Studies

Understanding the mechanistic pathways and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

The cleavage of the aryl ether bond in this compound by strong acids like HBr is a classic example of a nucleophilic substitution reaction. pressbooks.pubresearchgate.net The mechanism can proceed through either an SN1 or SN2 pathway.

SN2 Pathway: In this mechanism, the ether oxygen is first protonated. Subsequently, a bromide ion attacks the less sterically hindered carbon of the ether linkage. For this compound, attack at the secondary carbon of the butyl group would be more sterically hindered than attack at the primary carbon of an ethoxy group, for example. pressbooks.pub The transition state would involve a pentacoordinate carbon atom.

SN1 Pathway: If the reaction proceeds via an SN1 mechanism, protonation of the ether oxygen is followed by the departure of 3-bromophenol to form a secondary carbocation (sec-butyl cation). This carbocation would then be attacked by a bromide ion. This pathway is generally favored for ethers with tertiary, benzylic, or allylic groups that can form stable carbocations. pressbooks.pub

Computational chemistry can be employed to model the transition states and map the reaction coordinates for these pathways, providing insights into the activation energies and the likely mechanism under different conditions. acs.org

The substituents on the aromatic ring, namely the bromine atom and the butan-2-yloxy group, have a profound effect on the reactivity of the molecule, particularly in electrophilic aromatic substitution reactions.

The butan-2-yloxy group is an activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the aromatic ring through resonance. libretexts.orglumenlearning.com This increases the electron density at the positions ortho and para to the alkoxy group, making them more susceptible to electrophilic attack.

Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of the resonance donation of its lone pairs. libretexts.orglumenlearning.com

In this compound, the directing effects of the two substituents are additive. The positions ortho and para to the butan-2-yloxy group are positions 2, 4, and 6. The positions ortho and para to the bromine atom are positions 2, 4, and 5. Therefore, electrophilic attack is most likely to occur at positions 2, 4, and 6, with position 4 being sterically the most accessible.

Table 2: Predicted Relative Rates of Electrophilic Bromination for Substituted Benzenes

| Compound | Substituent(s) | Relative Rate (Benzene = 1) | Directing Effect |

| Benzene | -H | 1 | - |

| Bromobenzene (B47551) | -Br | 0.03 | ortho, para |

| Anisole | -OCH₃ | 1 x 10⁴ | ortho, para |

| 1-Bromo-3-butoxybenzene | -Br, -O(CH₂)₃CH₃ | (Intermediate) | ortho, para |

Note: This table presents generalized data to illustrate the electronic effects of substituents on electrophilic aromatic substitution. libretexts.orglumenlearning.com The relative rate for this compound would be expected to be higher than that of bromobenzene due to the activating effect of the alkoxy group, but lower than that of anisole due to the deactivating effect of the bromine atom.

The interplay of these electronic effects and steric hindrance from the bulky butan-2-yloxy group ultimately governs the regioselectivity of such reactions. nsf.gov

Structure Reactivity Relationships

Electronic Effects of Bromine and Butan-2-yloxy Groups on Aromatic Reactivity

The electronic character of the benzene (B151609) ring in 1-Bromo-3-butan-2-yloxybenzene is influenced by two competing effects from its substituents: the inductive effect and the resonance effect. libretexts.orgmsu.edu

The bromine atom , on the other hand, is a deactivating group. libretexts.org As a halogen, it is highly electronegative and withdraws electron density from the ring inductively (-I effect). msu.edu While it also possesses lone pairs that can be donated via resonance (+M effect), this effect is weaker for bromine compared to oxygen. libretexts.org The strong inductive withdrawal dominates, making the ring less reactive towards electrophiles than benzene. libretexts.org

Steric Hindrance and Conformational Preferences of the Butan-2-yloxy Substituent

The butan-2-yloxy group is a branched and sterically demanding substituent. smolecule.comsmolecule.com This steric bulk can significantly influence the regioselectivity of reactions. Attack at the C2 and C4 positions, which are ortho to the butan-2-yloxy group, may be hindered. wikipedia.org This steric hindrance can lead to a preference for substitution at the less hindered C6 position. The extent of this steric effect depends on the size of the incoming electrophile. wikipedia.org

The conformation of the butan-2-yloxy group is also a critical factor. Rotation around the C(aromatic)-O bond can lead to different spatial arrangements of the butyl group relative to the benzene ring. researchgate.net The molecule will preferentially adopt a conformation that minimizes steric clashes between the butyl group and the hydrogen atoms on the ring (or the bromo substituent). oup.comsmolecule.com Computational studies on similar alkoxybenzenes suggest that planar conformations, where the alkyl chain is in the plane of the benzene ring, are often preferred, but nonplanar conformations can also be significantly populated. researchgate.net The specific conformational preference for this compound would be determined by a balance of minimizing steric repulsion and maximizing electronic stabilization.

Table 2: Comparison of Steric Bulk of Alkyl Groups

| Alkyl Group | Description | Relative Steric Hindrance |

|---|---|---|

| Methyl | -CH₃ | Low |

| Ethyl | -CH₂CH₃ | Moderate |

| Isopropyl | -CH(CH₃)₂ | High |

| sec-Butyl | -CH(CH₃)CH₂CH₃ | High |

Chirality at the Butan-2-yloxy Center and its Impact on Diastereoselectivity in Reactions

A key structural feature of this compound is the presence of a chiral center at the second carbon atom of the butoxy group. This means the compound can exist as two non-superimposable mirror images, the (R) and (S) enantiomers.

When a single enantiomer of this chiral molecule reacts with an achiral reagent, the product will be a racemic mixture of the corresponding enantiomers. However, in reactions involving other chiral molecules or catalysts, the presence of this stereocenter can lead to diastereoselectivity. researchgate.netrsc.org The different spatial arrangements of the substituents around the chiral center create diastereomeric transition states with different energies. nih.govrenyi.hu This energy difference can favor the formation of one diastereomer over the other. The degree of diastereoselectivity is influenced by the steric and electronic interactions within the transition state, where the chiral butan-2-yloxy group can effectively control the facial selectivity of the attack on the aromatic ring or other reactive sites in the molecule. rsc.orgnih.gov

Hydrogen Bonding and Other Non-Covalent Interactions within the Molecular Framework

The molecular structure of this compound allows for several types of non-covalent interactions that can influence its physical properties and interactions with other molecules.

Hydrogen Bonding: The oxygen atom of the butan-2-yloxy group, with its lone pairs of electrons, can act as a hydrogen bond acceptor. libretexts.orgbioninja.com.au In the presence of a hydrogen bond donor, such as water or an alcohol, it can form intermolecular hydrogen bonds. unibe.ch While the molecule itself does not have a hydrogen bond donor, this acceptor capability is significant for its solvation and potential interactions in a biological or chemical system. libretexts.org

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile, such as a lone pair on an oxygen or nitrogen atom.

π-Interactions: The electron-rich aromatic ring can engage in π-π stacking interactions with other aromatic systems. It can also participate in cation-π interactions with positively charged species.

These non-covalent forces play a crucial role in determining the molecule's crystal packing, boiling point, and its ability to bind to other molecules or surfaces. unibe.chresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereoisomer Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 1-Bromo-3-butan-2-yloxybenzene, both ¹H and ¹³C NMR spectroscopy are employed to map the connectivity of atoms and assist in the assignment of stereoisomers.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons would be expected. The aromatic protons on the disubstituted benzene (B151609) ring would likely appear as complex multiplets in the downfield region (typically δ 7.0-7.5 ppm). The protons of the sec-butoxy group would resonate in the upfield region. Specifically, the methine proton (CH-O) would appear as a multiplet, coupled to the adjacent methyl and methylene (B1212753) protons. The methylene protons (-CH₂-) would also present as a multiplet, while the two methyl groups (-CH₃) would likely appear as a doublet and a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 7.0 - 7.5 | m |

| O-CH | 4.2 - 4.7 | m |

| CH₂ | 1.5 - 1.8 | m |

| CH₃ (doublet) | 1.2 - 1.4 | d |

| CH₃ (triplet) | 0.8 - 1.0 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-Br | 120 - 125 |

| C-O | 155 - 160 |

| Aromatic C-H | 115 - 135 |

| O-CH | 75 - 85 |

| CH₂ | 25 - 35 |

| CH₃ (doublet) | 15 - 25 |

| CH₃ (triplet) | 5 - 15 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is critical for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₃BrO), HRMS would provide an exact mass measurement, which can be used to confirm the molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion would be expected to undergo fragmentation through several pathways. A common fragmentation for ethers is the cleavage of the C-O bond, leading to the formation of a bromophenoxy radical and a sec-butyl cation, or a bromophenyl cation and a sec-butoxy radical. Another likely fragmentation pathway is the alpha-cleavage adjacent to the ether oxygen, resulting in the loss of an ethyl radical from the sec-butyl group. Analysis of these fragment ions helps to piece together the structure of the molecule.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 228/230 | [C₁₀H₁₃BrO]⁺ (Molecular Ion) |

| 171/173 | [C₆H₄BrO]⁺ |

| 157/159 | [C₆H₄Br]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the sec-butoxy group would appear just below 3000 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would produce strong bands in the region of 1250-1000 cm⁻¹. The C-Br stretching vibration would be found in the fingerprint region, typically between 600 and 500 cm⁻¹. Aromatic C=C stretching vibrations would give rise to peaks in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C backbone of the alkyl chain would be expected to show strong signals in the Raman spectrum.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2850 | Aliphatic C-H Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| 1250-1000 | C-O-C Ether Stretch |

| 600-500 | C-Br Stretch |

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a single crystal of this compound of suitable quality would need to be grown.

The resulting crystal structure would confirm the connectivity of the atoms and the substitution pattern on the benzene ring. It would also reveal the conformation of the sec-butoxy group relative to the aromatic ring in the solid state. Furthermore, if a chiral resolution is performed and a single enantiomer is crystallized, X-ray crystallography can be used to determine the absolute stereochemistry of the chiral center. Intermolecular interactions, such as van der Waals forces or potential halogen bonding involving the bromine atom, could also be identified, providing insight into the packing of the molecules in the crystal lattice. As of now, no public crystallographic data for this compound is available.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity Assessment and Isomer Separation

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating its potential isomers. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. A GC-MS analysis of a sample of this compound would provide information on its purity and could be used to identify any isomeric impurities, such as those with different substitution patterns on the benzene ring.

Since this compound possesses a chiral center in the sec-butoxy group, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers. The development of a successful chiral HPLC method would allow for the determination of the enantiomeric excess (ee) of a sample and for the isolation of the individual enantiomers for further characterization.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure and bonding within a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing molecular geometries and calculating thermodynamic properties. For 1-Bromo-3-butan-2-yloxybenzene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation (ground state geometry). researchgate.net

The geometry optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. This would reveal the preferred spatial arrangement of the butan-2-yloxy side chain relative to the brominated phenyl ring. Key parameters such as the C-Br bond length, the C-O-C bond angle of the ether linkage, and the dihedral angle describing the rotation around the C(aryl)-O bond would be determined. These calculations can also provide crucial thermodynamic data, such as the molecule's enthalpy of formation and Gibbs free energy.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on calculations of analogous compounds and are for illustrative purposes.

| Parameter | Predicted Value |

| C-Br Bond Length | 1.91 Å |

| C(aryl)-O Bond Length | 1.37 Å |

| O-C(alkyl) Bond Length | 1.44 Å |

| C(aryl)-O-C(alkyl) Angle | 118.5° |

| C-C-C-C Dihedral Angle (butoxy chain) | ~60° (gauche) or 180° (anti) |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy for electronic structure analysis. acs.org

For this compound, these high-level calculations could be used to refine the energy calculations obtained from DFT and to investigate subtle electronic effects, such as halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. acs.org An ab initio study would provide a very accurate description of the electron distribution, molecular orbitals (HOMO/LUMO), and the nature of the chemical bonds, distinguishing between covalent and electrostatic interactions. acs.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

The butan-2-yloxy side chain of this compound possesses significant conformational flexibility due to rotation around several single bonds. While quantum chemical calculations can identify energy minima, Molecular Dynamics (MD) simulations can explore the entire conformational landscape of the molecule over time.

MD simulations model the atomic motions of a molecule by solving Newton's equations of motion. nih.gov By simulating the molecule for a period (from nanoseconds to microseconds), a trajectory of atomic positions and velocities is generated. Analysis of this trajectory reveals the accessible conformations, the energy barriers between them, and the dynamics of their interconversion. For this compound, MD simulations could map the rotational profiles of the C(aryl)-O, O-C(alkyl), and C-C bonds in the side chain, providing insight into the molecule's flexibility and average shape in different environments (e.g., in a vacuum or in a solvent). Such simulations are valuable for understanding how the molecule's shape influences its interactions and properties. benthamdirect.comnih.gov

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. For this compound, DFT calculations can be used to predict:

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. researchgate.net This allows for a theoretical IR and Raman spectrum to be generated, which can be compared with experimental spectra to aid in peak assignment.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus within the molecule's calculated electronic structure. These predicted shifts are crucial for confirming the connectivity and chemical environment of atoms in the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: These are representative values based on calculations of analogous compounds and are for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C(aryl)-H | Stretching | 3100-3000 |

| C(alkyl)-H | Stretching | 2980-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O-C (ether) | Asymmetric Stretch | 1250-1200 |

| C-Br | Stretching | 680-550 |

Computational Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and designing synthetic routes. nih.govrsc.org For this compound, computational methods can be used to model potential reactions, such as nucleophilic aromatic substitution, organometallic cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), or electrophilic aromatic substitution. organic-chemistry.orgorganic-chemistry.org

By calculating the potential energy surface for a proposed reaction, stationary points corresponding to reactants, products, intermediates, and, most importantly, transition states can be located. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. nih.gov DFT calculations can optimize the geometry of the transition state, revealing the precise atomic arrangement at the peak of the energy barrier. This information provides deep insight into the reaction mechanism, stereoselectivity, and regioselectivity. peerj.com

Quantitative Structure-Activity Relationships (QSAR) for Related Analogues (focused on reactivity/synthetic utility)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its activity or a property of interest. nih.govmdpi.com While often used for predicting biological activity, QSAR can also be applied to predict chemical reactivity and synthetic utility. nih.gov

For a series of analogues of this compound (e.g., varying the halogen, the position of substitution, or the structure of the alkoxy chain), a QSAR model could be developed to predict their reactivity in a specific transformation, such as a palladium-catalyzed cross-coupling reaction.

Descriptor Calculation: A set of molecular descriptors would be calculated for each analogue. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors. mdpi.comnih.gov

Model Building: Using statistical methods like multiple linear regression (MLR), a mathematical equation is built that links the descriptors to the observed reactivity (e.g., reaction yield or rate constant). nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.govnih.gov

Such a QSAR model would serve as a predictive tool to screen new, unsynthesized analogues for their potential synthetic utility, thereby guiding experimental efforts toward the most promising candidates. flemingcollege.ca

Computational Design of Novel Derivatizations

The computational design of novel derivatives of this compound is a strategic approach to explore and optimize the therapeutic potential of this scaffold. By leveraging computational tools, researchers can predict the biological activity and pharmacokinetic properties of new molecular entities, thereby prioritizing the synthesis of the most promising candidates. This in silico approach accelerates the drug discovery process and reduces the costs associated with synthesizing and testing a large number of compounds. The primary methodologies employed in the computational design of novel derivatizations include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org In the context of this compound, a QSAR study would involve designing a virtual library of derivatives and calculating various molecular descriptors for each. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). pharmacy180.com

A hypothetical QSAR study could be initiated by generating a set of virtual derivatives of this compound. These derivatives would be created by introducing various substituents at different positions on the benzene (B151609) ring and by modifying the butan-2-yloxy side chain. For each of these virtual compounds, a range of molecular descriptors would be calculated. The predicted biological activity, for instance, against a specific enzyme or receptor, would then be correlated with these descriptors using statistical methods like multiple linear regression. nih.gov

The resulting QSAR equation can be used to predict the activity of other, as-yet-unsynthesized derivatives. This allows for the rational design of new compounds with potentially enhanced activity. For example, if the QSAR model indicates that increased hydrophobicity and a negative electrostatic potential in a particular region of the molecule are correlated with higher activity, new derivatives can be designed to incorporate these features.

Table 1: Hypothetical QSAR Data for Designed this compound Derivatives

| Derivative | Predicted IC50 (µM) | LogP | Molecular Volume (ų) | Dipole Moment (Debye) |

| D-1 | 5.2 | 3.8 | 250.1 | 2.1 |

| D-2 | 2.1 | 4.2 | 265.7 | 2.5 |

| D-3 | 8.9 | 3.5 | 240.3 | 1.9 |

| D-4 | 1.5 | 4.5 | 275.4 | 2.8 |

| D-5 | 3.7 | 4.0 | 258.9 | 2.3 |

This is an interactive data table. You can sort the columns by clicking on the headers.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com In the context of drug design, molecular docking is used to predict how a small molecule (ligand), such as a derivative of this compound, binds to the active site of a target protein. nih.gov This information can provide insights into the mechanism of action and can be used to design more potent and selective inhibitors.

A typical molecular docking study would begin with the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. A library of virtual derivatives of this compound would then be docked into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on their predicted binding affinity. japer.in

The results of the docking simulations can be used to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. This information can then be used to guide the design of new derivatives with improved binding affinity. For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a new derivative can be designed with a hydrophobic substituent that can fit into this pocket, thereby increasing the binding affinity.

Table 2: Hypothetical Molecular Docking Results for Designed this compound Derivatives

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| D-1 | Protein Kinase A | -7.8 | Tyr204, Leu173 |

| D-2 | Protein Kinase A | -9.2 | Tyr204, Leu173, Val123 |

| D-3 | Cyclooxygenase-2 | -6.5 | Arg120, Tyr355 |

| D-4 | Protein Kinase A | -9.8 | Tyr204, Leu173, Val123, Ala121 |

| D-5 | Cyclooxygenase-2 | -7.1 | Arg120, Tyr355, Val523 |

This is an interactive data table. You can sort the columns by clicking on the headers.

By combining the insights from QSAR and molecular docking studies, a comprehensive computational design strategy can be developed for the derivatization of this compound. This integrated approach allows for the rational design of novel compounds with optimized biological activity and a higher probability of success in subsequent experimental testing.

Applications in Advanced Organic Synthesis

Role as a Versatile Organic Building Block for Complex Molecules

1-Bromo-3-butan-2-yloxybenzene serves as a valuable scaffold for the construction of more complex molecular architectures. The presence of the bromine atom on the aromatic ring provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, while the sec-butoxy group can influence the stereochemical outcome of reactions and modify the physical properties of the resulting molecules.

Precursor for Diversely Substituted Aromatic Compounds via Cross-Coupling

The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the creation of C-C and C-N bonds. By participating in reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings, this compound can be elaborated into a wide array of diversely substituted aromatic compounds.

For instance, in a typical Suzuki coupling reaction, this compound can be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the straightforward synthesis of biaryl compounds or styrenyl derivatives, which are common motifs in pharmaceuticals and functional materials.

Table 1: Examples of Potential Cross-Coupling Reactions with this compound

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Potential Product Structure |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(Butan-2-yloxy)-1,1'-biphenyl |

| Stille Coupling | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | 1-(Butan-2-yloxy)-3-vinylbenzene |

This table presents hypothetical examples based on established cross-coupling methodologies.

Utilization as a Chiral Auxiliary or Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center in the sec-butoxy group of this compound introduces the potential for its use in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While specific applications of this compound as a chiral auxiliary are not extensively documented, its structure is analogous to other chiral ethers that have been used to induce stereoselectivity.

The chiral sec-butoxy group could, in principle, direct the approach of a reagent to a prochiral center elsewhere in the molecule, leading to the preferential formation of one enantiomer over the other. After the desired stereoselective transformation, the auxiliary group can be cleaved and recovered.

Alternatively, this compound can serve as a chiral building block, where the chiral sec-butoxy group is retained in the final product. This is particularly useful in the synthesis of chiral ligands for asymmetric catalysis or in the development of pharmaceuticals where specific stereoisomers are required for biological activity.

Integration into Multi-step Synthetic Strategies for Natural Products and Analogues

The structural motifs accessible from this compound are prevalent in a variety of natural products. The ability to introduce diverse substituents onto the aromatic ring through cross-coupling reactions, combined with the chiral nature of the sec-butoxy group, makes this compound a potentially valuable starting material in the total synthesis of complex natural products and their analogues.

For example, the synthesis of certain polyketides or alkaloids containing substituted aromatic rings could potentially utilize fragments derived from this compound. The synthetic strategy would involve the initial elaboration of the bromo-aromatic core, followed by further functionalization and cyclization steps to construct the target natural product.

Exploration in Materials Science Research as a Monomer or Precursor for Polymers

In the field of materials science, aromatic compounds are often used as monomers for the synthesis of high-performance polymers. The bifunctional nature of this compound (a bromine atom for polymerization and an alkoxy group for property modification) makes it an interesting candidate for the development of novel polymeric materials.

Through polycondensation reactions, such as Suzuki polycondensation, where the bromine atom can react with a diboronic acid, polymers with a poly(phenylene) backbone can be synthesized. The sec-butoxy side chains would enhance the solubility and processability of the resulting rigid-rod polymers, which are often sought after for applications in electronics and high-temperature plastics.

Table 2: Potential Polymerization Application

| Polymerization Method | Comonomer | Potential Polymer Structure | Potential Application |

|---|

This table presents a hypothetical example based on known polymerization methods.

Derivatization for Probing Structure-Function Relationships in Chemical Biology

Chemical biology often relies on the use of small molecule probes to investigate biological processes. The derivatization of this compound can lead to the creation of such probes. The bromine atom serves as a convenient point for the attachment of reporter groups, such as fluorophores or affinity tags, via cross-coupling reactions.

For example, a fluorescent dye could be coupled to the aromatic ring to create a probe whose localization and interactions within a biological system could be monitored by microscopy. The sec-butoxy group could be varied to modulate the probe's solubility and membrane permeability, allowing for targeted studies of specific cellular compartments. These derivatized molecules can be instrumental in studying protein-ligand interactions and elucidating structure-function relationships of biological macromolecules.

Future Research Directions and Outlook

Development of More Sustainable and Environmentally Benign Synthetic Routes